molecular formula C8H10N2O B14802284 (2E)-2-cyano-3-cyclopropylbut-2-enamide

(2E)-2-cyano-3-cyclopropylbut-2-enamide

Cat. No.: B14802284
M. Wt: 150.18 g/mol
InChI Key: DZNHLQJAFSQFDR-FNORWQNLSA-N
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Description

(2E)-2-cyano-3-cyclopropylbut-2-enamide is an organic compound characterized by its unique structure, which includes a cyano group, a cyclopropyl group, and an enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-cyclopropylbut-2-enamide typically involves the reaction of cyclopropylacetylene with cyanoacetamide under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-cyclopropylbut-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The cyano group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-2-cyano-3-cyclopropylbut-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-cyclopropylbut-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(6-methoxynaphthalen-2-yl)prop-2-enoic acid: Known for its applications in drug development and organic synthesis.

    Ethyl 2-cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate: Used in the synthesis of push-pull chromophores and as sensitizers in Grätzel cells.

Uniqueness

(2E)-2-cyano-3-cyclopropylbut-2-enamide is unique due to its combination of a cyano group and a cyclopropyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

(E)-2-cyano-3-cyclopropylbut-2-enamide

InChI

InChI=1S/C8H10N2O/c1-5(6-2-3-6)7(4-9)8(10)11/h6H,2-3H2,1H3,(H2,10,11)/b7-5+

InChI Key

DZNHLQJAFSQFDR-FNORWQNLSA-N

Isomeric SMILES

C/C(=C(/C#N)\C(=O)N)/C1CC1

Canonical SMILES

CC(=C(C#N)C(=O)N)C1CC1

Origin of Product

United States

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